molecular formula C26H21NO4 B7467560 [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate

[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate

Cat. No.: B7467560
M. Wt: 411.4 g/mol
InChI Key: PKOXBYPIGHEMQX-UHFFFAOYSA-N
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Description

[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate is a complex organic compound that belongs to the class of naphthalene carboxylates This compound is characterized by the presence of a naphthalene ring system, an ester functional group, and a phenylmethoxyanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Carboxylate Core: This can be achieved through the esterification of naphthalene-1-carboxylic acid with an appropriate alcohol under acidic conditions.

    Introduction of the Phenylmethoxyanilino Group: This step involves the reaction of the naphthalene carboxylate with 4-phenylmethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester and anilino groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and binding affinities due to its structural similarity to certain biological molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The phenylmethoxyanilino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The naphthalene ring system can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxylate derivatives: These compounds share the naphthalene core but differ in their substituents.

    Phenylmethoxyanilino derivatives: These compounds have the phenylmethoxyanilino group but may have different core structures.

Uniqueness

[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate is unique due to the combination of its naphthalene core and phenylmethoxyanilino substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and application.

Properties

IUPAC Name

[2-oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c28-25(18-31-26(29)24-12-6-10-20-9-4-5-11-23(20)24)27-21-13-15-22(16-14-21)30-17-19-7-2-1-3-8-19/h1-16H,17-18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOXBYPIGHEMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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